Phenyl di-n-pentylphosphinate

Description

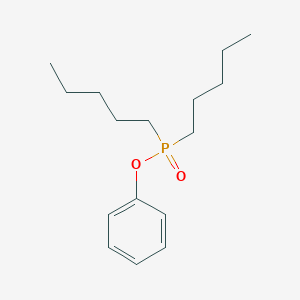

Structure

2D Structure

3D Structure

Properties

CAS No. |

14656-17-8 |

|---|---|

Molecular Formula |

C16H27O2P |

Molecular Weight |

282.36 g/mol |

IUPAC Name |

dipentylphosphoryloxybenzene |

InChI |

InChI=1S/C16H27O2P/c1-3-5-10-14-19(17,15-11-6-4-2)18-16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 |

InChI Key |

TUJWIYZCAPMHSA-UHFFFAOYSA-N |

SMILES |

CCCCCP(=O)(CCCCC)OC1=CC=CC=C1 |

Canonical SMILES |

CCCCCP(=O)(CCCCC)OC1=CC=CC=C1 |

Other CAS No. |

14656-17-8 |

Synonyms |

PDNP PDPP phenyl di-n-pentylphosphinate |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering

Established Synthetic Pathways for Phenyl Di-n-pentylphosphinate

The creation of carbon-phosphorus bonds is a cornerstone of organophosphorus chemistry, and several reliable methods have been established. For phosphinates like this compound, pathways involving highly nucleophilic organometallic reagents are particularly prominent.

Grignard Reagent-Mediated Phosphinate Synthesis

The use of Grignard reagents (organomagnesium halides) is a versatile and widely employed strategy for the synthesis of phosphinates. This approach leverages the nucleophilic character of the Grignard reagent to form C-P bonds by reacting with a suitable phosphorus electrophile.

A common synthetic route starts with a phosphonate (B1237965) precursor, such as a diaryl or dialkyl phosphonate. In a targeted synthesis of this compound, a plausible precursor would be diphenyl phosphonate or a related species. The reaction proceeds by the sequential nucleophilic substitution at the phosphorus center.

Step 1: Reaction of a phosphorus compound containing a P-O-Aryl or P-O-Alkyl group with an n-pentyl Grignard reagent (n-pentylmagnesium bromide). This displaces one of the alkoxy or aryloxy groups and forms a new P-C bond.

Step 2: A second reaction with another equivalent of n-pentylmagnesium bromide displaces another leaving group to form the second P-C bond. Research has shown that reactions of phosphonates with Grignard reagents can yield P-stereogenic phosphinates in good to high yields. acs.org

Alternatively, starting from dichlorophenylphosphine, one could sequentially add two equivalents of n-pentylmagnesium bromide. The first equivalent would form phenyl(n-pentyl)chlorophosphine, and the second would yield the tertiary phosphine (B1218219), which would then be oxidized to the corresponding phosphinate. However, controlling the reactivity to achieve the desired phosphinate structure directly from a phosphonate ester is a more common and controlled approach. The reaction of phosphonates with a range of Grignard reagents has been shown to be efficient, often completed within hours at controlled temperatures. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of Grignard-mediated phosphinate synthesis are highly dependent on the reaction conditions. Careful optimization is necessary to maximize product formation and minimize side reactions. Key parameters include temperature, solvent, and stoichiometry.

| Parameter | Optimized Condition | Rationale |

| Temperature | Typically low to moderate (0 °C to 40 °C) | Grignard reactions are often exothermic. Low temperatures help control the reaction rate, prevent side reactions like enolization or reduction (especially with sterically hindered substrates), and improve selectivity. organic-chemistry.org Some sterically hindered phosphonates may require elevated temperatures to proceed at a reasonable rate. acs.org |

| Solvent | Anhydrous ethers (e.g., THF, diethyl ether) | Ethers are crucial as they solvate and stabilize the Grignard reagent. The complete absence of water is critical, as Grignard reagents are strong bases and will be quenched by protic solvents. |

| Stoichiometry | Precise control of Grignard reagent equivalents | Using a carefully measured amount of the Grignard reagent is essential to ensure the desired degree of substitution without leading to the formation of undesired tertiary phosphine oxides from over-addition. stackexchange.com |

| Addition Rate | Slow, dropwise addition | Slow addition of the Grignard reagent to the phosphorus substrate helps to maintain temperature control and prevent localized high concentrations of the nucleophile, which can lead to side products. |

By fine-tuning these conditions, yields for the synthesis of phosphinates can be significantly improved, often reaching good to excellent levels.

Comparative Synthetic Strategies for Related Phosphinate Analogs

The Grignard-based methodology is not limited to this compound but serves as a robust platform for generating a diverse library of phosphinate analogs.

Variations in Aryl and Alkyl Moieties

The versatility of the Grignard synthesis allows for straightforward modification of the aryl and alkyl groups attached to the phosphorus atom. By simply choosing the appropriate Grignard reagent, a wide array of phosphinate analogs can be synthesized from a common phosphonate starting material.

For example, to synthesize analogs with different alkyl chains, one would substitute n-pentylmagnesium bromide with other alkylmagnesium halides. Similarly, to vary the aryl group, one could start with a different dichlorophosphine (e.g., dichloro(p-tolyl)phosphine) or use an aryl Grignard reagent. This adaptability is a key advantage of the method. scispace.com

| Starting Material (Phosphonate) | Grignard Reagent | Resulting Phosphinate Analog |

| Diphenyl Phosphonate | Isopropylmagnesium Bromide | Phenyl di-isopropylphosphinate |

| Diphenyl Phosphonate | Cyclohexylmagnesium Bromide | Phenyl di-cyclohexylphosphinate |

| Diethyl Phenylphosphonite | Methylmagnesium Bromide | Phenyl methyl ethylphosphinate |

| Diethyl (p-tolyl)phosphonate | n-Butylmagnesium Bromide | p-Tolyl di-n-butylphosphinate |

This table illustrates the modular nature of the synthesis, where different combinations of phosphonate precursors and Grignard reagents can be used to systematically build a range of phosphinate structures with tailored electronic and steric properties.

Mechanistic Considerations in Phosphinate Bond Formation

Understanding the underlying reaction mechanism is fundamental to controlling the stereochemistry and outcome of the synthesis. The formation of the P-C bond in these reactions is a classic example of nucleophilic substitution at a phosphorus center.

Elucidation of Phosphinylation Reaction Mechanisms

The reaction between a phosphonate ester and a Grignard reagent is best described as a nucleophilic substitution at the tetracoordinated phosphorus atom. The carbon atom of the Grignard reagent, which is highly nucleophilic, attacks the electrophilic phosphorus center. libretexts.orgbyjus.com

The mechanism can proceed through two primary pathways:

Concerted Mechanism (Sɴ2-type): In this pathway, the nucleophilic carbon attacks the phosphorus atom at the same time as the leaving group (an alkoxy or aryloxy group) departs. This occurs through a single, pentacoordinate transition state. scispace.com This is analogous to the Sɴ2 reaction at a carbon center.

Stepwise Mechanism (Addition-Elimination): This pathway involves the initial formation of a stable, pentacoordinate intermediate, often a trigonal bipyramidal phosphorane. scispace.com This intermediate then collapses by expelling the leaving group to form the final product. The feasibility of this pathway depends on the stability of the pentacoordinate intermediate.

For reactions involving Grignard reagents and phosphonates, the process is generally considered to be a nucleophilic substitution where the carbanion from the Grignard reagent attacks the phosphorus atom. stackexchange.com The magnesium ion of the Grignard reagent likely coordinates with the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and facilitating the nucleophilic attack. This coordination is a key feature of the Grignard reaction mechanism in general. organic-chemistry.org

Studies on related systems, particularly those involving chiral phosphonates, have shown that these reactions can proceed with a high degree of stereospecificity. This suggests a well-ordered transition state, often consistent with a backside nucleophilic attack, leading to inversion of configuration at the phosphorus center, which is characteristic of a concerted Sɴ2-P mechanism. nih.gov

Scalability and Efficiency Assessments of Synthetic Protocols

Key considerations for the scalability of this compound synthesis include reaction temperature, catalyst loading, and the use of flow chemistry systems. For instance, studies on the esterification of phenyl-H-phosphinic acid have demonstrated that microwave-assisted continuous flow processes can significantly enhance reaction rates and yields compared to traditional batch methods. These systems offer superior heat and mass transfer, enabling precise control over reaction parameters and minimizing the formation of byproducts.

The efficiency of synthetic protocols is often evaluated based on metrics such as percentage yield, atom economy, and the environmental impact of the process. Research into the synthesis of related alkyl phosphinates highlights the influence of various catalysts and reaction media on these efficiency parameters. For example, the use of certain ionic liquids as catalysts in the esterification of phosphinic acids has been shown to improve yields and reduce reaction times under microwave irradiation.

The following tables present data from studies on analogous phosphinate syntheses, illustrating the impact of different reaction conditions on efficiency and scalability.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Alkyl Phenyl-H-Phosphinates

| Entry | Method | Temperature (°C) | Flow Rate (mL/min) / Time (h) | Conversion (%) | Yield (%) | Reference |

| 1 | Batch (Microwave) | 180 | 0.67 h | 100 | 74-91 | mdpi.com |

| 2 | Continuous Flow (Microwave) | 180 | 0.15 | 100 | 82-89 | mdpi.com |

| 3 | Continuous Flow (Microwave) | 190 | 0.25 | 100 | 63-91 | mdpi.com |

| 4 | Batch (Conventional Heating) | ~220-235 | 2-4 h | Variable | 57-95 | researchgate.net |

Table 2: Effect of Solvent on the Yield of Phosphonate Synthesis

| Solvent | Yield (%) |

| Water | 45 |

| Toluene | 60 |

| Ethanol | 67 |

| Acetonitrile | 75 |

| Dichloromethane | 80 |

| Solvent-free | 86-98 |

Data adapted from studies on α-amino phosphonate and other phosphonate syntheses as an analogue for general phosphinate synthesis principles. rsc.org

Detailed research findings indicate that for phosphinate synthesis, moving from batch to continuous flow processing can offer significant advantages in terms of scalability. The data in Table 1 shows that continuous flow microwave synthesis can achieve comparable or even higher yields in a fraction of the time compared to batch microwave processes. mdpi.com Furthermore, the ability to precisely control temperature and residence time in a flow reactor can lead to improved product quality and consistency, which are critical factors for industrial production.

The choice of solvent, or the lack thereof, also plays a crucial role in the efficiency and environmental footprint of the synthesis. As indicated in Table 2, solvent-free conditions often lead to the highest yields in related phosphonate syntheses, which is a key principle that can be applied to the synthesis of this compound to enhance efficiency and reduce waste. rsc.org The Michaelis-Arbuzov and Atherton-Todd reactions are common methods for forming the P-C and P-O bonds in phosphinates, and their efficiency can be significantly influenced by the reaction conditions. Optimizing these conditions is a key aspect of developing a scalable and efficient protocol.

Biochemical Interactions and Enzymatic Target Modulation

Selective Inhibition of Neuropathy Target Esterase (NTE) by Phenyl di-n-pentylphosphinate

This compound acts as a potent and selective inhibitor of Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6). This enzyme is a serine hydrolase anchored in the endoplasmic reticulum of cells, with high expression levels in the brain and spinal cord. The inhibition of NTE is a critical event in the study of organophosphate-induced delayed neurotoxicity (OPIDN). The compound's utility in research stems from its ability to selectively target NTE, which allows for the investigation of the enzyme's physiological roles and its involvement in neurodegenerative processes.

The interaction between this compound and NTE involves the formation of a covalent bond with the active site serine of the enzyme. This phosphinylation of the enzyme active site effectively blocks its catalytic activity. While detailed bimolecular rate constants are specific to experimental conditions, the consequences of this inhibition have been studied in vivo. The inhibition of approximately 90% of NTE activity can be achieved through systemic administration in animal models, providing a platform to study the subsequent physiological response and enzyme turnover. The stability of the phosphinylated enzyme complex is a key feature of this interaction.

A critical characteristic of this compound is its high selectivity for NTE over other serine hydrolases like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It is described as having low anticholinesterase activity. This selectivity is crucial because the toxic cholinergic effects of many organophosphorus compounds are due to the inhibition of AChE. The ability of this compound to inhibit NTE without significantly affecting the cholinesterases allows for the specific study of NTE-related pathways, independent of acute cholinergic toxicity.

The development of organophosphate-induced delayed neurotoxicity (OPIDN) is linked to a two-step process: initial inhibition of NTE followed by a secondary chemical modification of the inhibited enzyme known as "aging". Aging involves the cleavage of an R-group from the phosphoryl moiety attached to the enzyme's active site, resulting in a negatively charged, irreversible adduct.

This compound is characterized as a non-aging inhibitor. It forms a stable di-n-pentylphosphinylated NTE complex that does not undergo this secondary aging process. Because the phosphinylated enzyme does not "age," it does not trigger the downstream cascade of events that leads to the distal axonopathy characteristic of OPIDN. This property allows it to protect against the neuropathic effects of other, aging-capable organophosphates. The physiological turnover mechanism of the cell does not appear to distinguish between the active, native NTE and the non-aged, phosphinylated NTE.

Dynamics of Inhibited NTE Turnover in Biological Systems

Following the inhibition of NTE by this compound in vivo, the enzymatic activity gradually recovers. The rate of this recovery is governed by the turnover of the inhibited enzyme complex, which involves both the synthesis of new enzyme molecules and the potential for spontaneous reactivation of the inhibited ones.

Studies in adult hens have quantified the reappearance of active NTE in nervous tissue after significant inhibition by this compound. The rate of recovery differs between the brain and the spinal cord. The half-life for the reappearance of active NTE was found to be approximately 2.07 days in the brain and 3.62 days in the spinal cord. This difference may reflect varying rates of synthesis or reactivation in these distinct tissues.

Interactive Data Table: In Vivo Reappearance of Active NTE

| Tissue | Half-Life of Reappearance (Days) | Standard Deviation |

| Brain | 2.07 | +/- 0.13 |

| Spinal Cord | 3.62 | +/- 0.23 |

Physiological Significance of NTE Turnover and Recovery

This compound is a potent inhibitor of Neuropathy Target Esterase (NTE), a crucial enzyme in the nervous system. Following administration of PDP, the inhibited NTE undergoes a process of recovery. Studies in hens have shown that after a dose of PDP that inhibits approximately 90% of NTE, the reappearance of active NTE has a half-life of about 2.07 days in the brain and 3.62 days in the spinal cord. This recovery is attributed to both the synthesis of new enzyme molecules (de novo synthesis) and a slow, spontaneous reactivation of the phosphinylated NTE.

The turnover of NTE is a continuous physiological process, and the cellular machinery responsible for this turnover does not appear to differentiate between the active, uninhibited enzyme and the NTE that has been inhibited by PDP. This is a key observation because it contrasts with the response to neuropathic organophosphates. In the case of neuropathic compounds, the inhibited enzyme undergoes a secondary chemical change known as "aging," which is believed to be the trigger for the neurodegenerative cascade of OPIDN. The PDP-inhibited NTE, however, does not "age" and can be reactivated, suggesting that the simple loss of NTE activity is not the cause of the neuropathy.

Modulation of Organophosphate-Induced Delayed Polyneuropathy (OPIDN)

This compound exhibits a fascinating and scientifically valuable dualistic effect on the development of OPIDN, acting as either a protective agent or a promoter of the condition depending on the timing of its administration relative to a neuropathic organophosphorus ester.

Protective Effects against Neuropathic Organophosphorus Esters

When administered prior to a neuropathic organophosphorus compound, such as diisopropylphosphorofluoridate (DFP), PDP demonstrates a significant protective effect against the development of OPIDN. By inhibiting NTE in a non-aging manner, PDP effectively "occupies" the target enzyme. This prevents the neuropathic organophosphate from binding to and subsequently "aging" the NTE, a critical initiating step for the neuropathy. For instance, pretreatment of hens with PDP has been shown to prevent the clinical and histopathological signs of OPIDN that would otherwise be caused by a subsequent high dose of DFP.

Protective Effect of this compound (PDP) against DFP-Induced Neuropathy

| Treatment Group | Clinical Outcome |

|---|---|

| DFP alone (neuropathic dose) | Severe clinical neuropathy |

| PDP followed by DFP | Prevention of neuropathic effects |

Promotional Effects in Conjunction with Neuropathic Compounds

Conversely, when PDP is administered after a sub-neuropathic dose of a neuropathic compound, it can promote or intensify the development of OPIDN. nih.gov In this scenario, the initial, low dose of the neuropathic agent inhibits and "ages" a fraction of the NTE population, but not enough to cause clinical signs on its own. The subsequent administration of PDP inhibits the remaining functional NTE. This leads to a situation where a significant portion of the total NTE pool is either aged or inhibited, resulting in the manifestation of severe neuropathy. For example, hens given a sub-neuropathic dose of DFP followed three days later by PDP developed severe clinical neuropathy, with clinical scores of 7 and 5, compared to scores of 0, 1, and 3 in hens that received only the DFP and a solvent. nih.gov

Promotional Effect of this compound (PDP) on DFP-Induced Neuropathy

| Treatment Group | Clinical Score |

|---|---|

| DFP (sub-neuropathic dose) + Solvent | 0, 1, 3 |

| DFP (sub-neuropathic dose) + PDP | 7, 5 |

Mechanistic Dissection of Protection and Promotion Phenomena

The protective effect of this compound is mechanistically straightforward. By binding to the active site of NTE without undergoing the "aging" process, PDP prevents the initiation of the toxic cascade that leads to OPIDN. The key is the non-aging nature of the phosphinylated enzyme, which can be slowly reactivated.

The mechanism underlying the promotional effect is more complex and is thought to involve more than just the inhibition of NTE. It is hypothesized that the promotion of OPIDN by PDP and other non-aging inhibitors may involve a secondary target or pathway. tandfonline.com The initial insult from the sub-neuropathic dose of the aging organophosphate may trigger cellular responses or make a secondary site available. When PDP is then administered, its inhibition of the remaining NTE, and potentially its interaction with this secondary site, disrupts cellular processes, such as axonal repair mechanisms, leading to the expression of neuropathy. tandfonline.com The fact that only NTE inhibitors have been shown to be promoters suggests that this secondary site may have biochemical properties similar to NTE. tandfonline.com

Applications in Advanced Materials Science and Research Methodologies

Integration into Photosensitive Nanoparticle Systems for Biological Research

The compound has been identified as a key component in the development of photosensitive nanoparticle systems, particularly for applications in neurobiology and photobiomodulation.

While research has highlighted the use of various photosensitive polymer semiconductors in nanoparticle systems, specific data detailing the function of Phenyl di-n-pentylphosphinate as a semiconductor polymer material component within these systems is not extensively available in the reviewed literature. Typically, semiconducting polymers used in biomedical nanoparticles possess excellent optical properties and high photostability. The incorporation of such materials allows for applications in fluorescence imaging and as photosensitizers for photodynamic therapy.

This compound (PDPP) has been noted for its role in near-infrared (NIR) photosensitive nanodrug delivery systems aimed at treating cognitive diseases, such as depression. In this context, advanced photobiomodulation techniques are combined with photosensitive nanoparticles to stimulate deep brain activity. PDPP is a component of conjugated polymer nanoparticles that serve as a new neural regulation pattern in animal experiments, representing a breakthrough in the application of photobiomodulation for cognitive improvement.

Photobiomodulation therapy is a noninvasive physical therapy that is increasingly being explored in neuroscience. While transcranial photobiomodulation is typically used for regulating neural activity in the superficial cortex, the integration of photosensitive nanoparticles containing compounds like PDPP allows for the stimulation of deeper brain regions.

Utility in Intracellular Delivery Methodologies

The precise delivery of therapeutic or imaging agents into cells is a significant challenge in biomedicine. This compound is associated with nanoparticle formulations used in advanced intracellular delivery techniques.

In the field of intracellular delivery, photoporation is a technique that uses light to transiently permeabilize cell membranes, allowing the entry of external molecules. Nanoparticles are often used as sensitizers to absorb the light energy and create a localized effect.

Research into photoporation has utilized polydopamine nanoparticles (PDNPs) as effective photoporation sensitizers. While the studies focus on PDNPs, "this compound" is listed as a substance of interest in this research area, suggesting a role as a sensitizer (B1316253) in nanoparticle formulations for photoporation. These nanoparticles possess excellent photothermal properties across a range of light wavelengths. For effective use, these nanoparticles are often coated to improve colloidal stability and facilitate interaction with cells.

To maximize the effectiveness of intracellular delivery via photoporation, it is crucial to optimize several process parameters. Response Surface Methodology (RSM) has been successfully employed to achieve this, offering a more efficient alternative to traditional one-factor-at-a-time (OFAT) optimization.

In studies using photoporation sensitizers, RSM has been used to optimize variables such as nanoparticle size, nanoparticle concentration, and laser fluence. Two common RSM designs, the central composite design and the Box-Behnken design, have been compared for their effectiveness. Both designs were successful in identifying optimal conditions for delivery yield, proving to be five to eight times more efficient than the OFAT approach. This methodological approach allows for the development of highly efficient intracellular delivery protocols.

The table below summarizes the key parameters and findings from a study optimizing photoporation with nanoparticle sensitizers using Response Surface Methodology.

| Parameter | Details |

| Delivery Method | Photoporation |

| Sensitizers | Polydopamine Nanoparticles (PDNPs) |

| Target Cells | RAW264.7 mouse macrophage-like cells |

| Cargo Molecule | FITC-dextran (500 kDa) |

| Optimization Model | Response Surface Methodology (RSM) |

| Variables Optimized | Nanoparticle Size, Nanoparticle Concentration, Laser Fluence |

| Key Finding | RSM identified optimal delivery conditions 5-8 times more efficiently than traditional methods. |

Contribution to Advanced Hydraulic Fluid Compositions

Information regarding the specific contribution or use of this compound in advanced hydraulic fluid compositions is not available in the reviewed scientific literature. Modern hydraulic fluids are complex formulations based on various base oils (Group I, II, III) and a wide array of additives to enhance properties like thermal stability, anti-wear performance, and corrosion resistance. While many chemical compounds are used in these formulations, a specific role for this compound is not documented in the available sources.

Role as a Fire Retardant Additive

A comprehensive review of scientific databases and literature finds no specific studies evaluating the efficacy of this compound as a fire retardant additive. While organophosphorus compounds as a class are widely recognized for their flame-retardant properties, there is no available research that details the performance, mechanism of action, or any related data for this compound in this application.

Enhancement of Lubricity Properties in Polysiloxane Blends

There is no scientific literature available that investigates the use of this compound for the enhancement of lubricity properties in polysiloxane blends. Research on its potential as a lubricant additive, either alone or in combination with other materials, has not been published.

Structure-Property Relationships in Material Performance

While this compound has been identified as a conjugated polymer and a semiconductor polymer material, and has been used as a processing additive in organic solar cells, specific research detailing the structure-property relationships of this compound in broader material performance contexts is not available. nih.govnih.gov The existing research focuses on its biological and photo-physical properties rather than its mechanical, thermal, or tribological characteristics as a material additive.

Advanced Analytical and Characterization Techniques

Chromatographic Purification and Purity Assessment Methods

Chromatographic techniques are essential for the separation and purification of Phenyl di-n-pentylphosphinate from reaction mixtures and for the subsequent assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for the purification of phosphinates. Normal-phase HPLC, with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase, can be effective. Alternatively, reverse-phase HPLC, which uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., acetonitrile/water mixture), is also commonly used for organophosphorus compounds. Detection is typically achieved using a UV detector, as the phenyl group in the molecule absorbs ultraviolet light.

Gas Chromatography (GC): GC is particularly suitable for volatile and thermally stable compounds like this compound. It is often equipped with a Flame Ionization Detector (FID) or a more specific detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity towards phosphorus-containing compounds. irdg.org The choice of the capillary column is critical and typically involves non-polar or medium-polarity stationary phases.

The purity of the isolated compound is determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests impurities. Quantitative analysis can be performed by comparing the peak area of the sample to that of a known standard.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Application |

|---|---|---|---|---|

| Reverse-Phase HPLC | C18-modified silica | Acetonitrile/Water Gradient | UV-Vis | Purification & Purity Assessment |

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane | Helium | FID, FPD, NPD | Purity Assessment & Quantification |

Spectroscopic Characterization of Compound Structure

Spectroscopic methods are indispensable for elucidating the precise molecular structure of this compound.

NMR spectroscopy is the most powerful tool for the structural determination of this compound, providing detailed information about the connectivity of atoms.

³¹P NMR: As a compound containing a phosphorus atom, ³¹P NMR is uniquely informative. mdpi.com Phosphinates exhibit characteristic chemical shifts that allow for their unambiguous identification. researchgate.netnih.gov The chemical shift for this compound is expected in a specific region, distinct from other phosphorus-containing functional groups like phosphates or phosphonates. researchgate.netnih.gov The distinctive chemical shift of C-P molecules is typically observed in the +5 to +45 ppm range. researchgate.net

¹H NMR: This technique provides information on the number and types of hydrogen atoms. The spectrum would show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the two n-pentyl chains, with characteristic splitting patterns and integration values confirming the structure.

¹³C NMR: This spectrum reveals the different types of carbon atoms in the molecule, including the aromatic carbons of the phenyl ring and the aliphatic carbons of the n-pentyl groups.

| Nucleus | Expected Chemical Shift Region (ppm) | Structural Information Provided |

|---|---|---|

| ³¹P | +5 to +45 | Confirms the phosphinate functional group. |

| ¹H | ~7.0 - 8.0 (Aromatic), ~0.8 - 4.0 (Aliphatic) | Identifies phenyl and n-pentyl groups, shows connectivity through splitting. |

| ¹³C | ~120 - 140 (Aromatic), ~10 - 70 (Aliphatic) | Confirms the carbon skeleton of the phenyl and n-pentyl groups. |

Other spectroscopic techniques provide complementary structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band corresponding to the P=O (phosphoryl) stretch is a key diagnostic feature. cwejournal.org The position of this band can be influenced by the electronic effects of the attached phenyl and pentyl groups. cwejournal.org

Raman Spectroscopy: This technique is also sensitive to the vibrations of the molecular framework. It can be particularly useful for identifying the P-O and P-C bonds. For some organophosphorus compounds, characteristic Raman bands can be used for quantitative analysis. irdg.org For example, a band between 600 and 700 cm⁻¹ is characteristic of P=S bonds, though this compound contains a P=O bond which would have a different signature. irdg.org

UV-Visible (UV-Vis) Spectroscopy: The phenyl group in the molecule results in absorption in the UV region of the electromagnetic spectrum. cwejournal.org While organophosphorus compounds themselves are not always strong absorbers in the UV-Vis range unless specifically modified, the presence of the aromatic ring allows for detection and quantification using this method. cwejournal.org

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern. This data is crucial for confirming the molecular formula.

Enzyme Activity Assays and Biochemical Quantification

Phosphinates, due to their structural similarity to the transition state of phosphate (B84403) ester hydrolysis, can act as potent inhibitors of various enzymes, particularly phosphatases and proteases. Enzyme activity assays are therefore critical for evaluating the biochemical effects of this compound.

The general approach involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the phosphinate inhibitor. A reduction in the reaction rate indicates inhibition.

Phosphate-Generating Enzyme Assays: Many assays are designed to detect the inorganic phosphate (Pi) released by enzymes like ATPases, GTPases, and phosphatases. thermofisher.comyoutube.com

Malachite Green Assay: A colorimetric method where a complex of malachite green, molybdate, and free phosphate is formed, which can be quantified spectrophotometrically. This is an endpoint assay.

Fluorescence-Based Assays: Continuous assays, such as those using the PiPer Phosphate or PhosphoSens™ detection systems, monitor the formation of a fluorescent product in real-time as phosphate is released. thermofisher.comassayquant.com These are highly sensitive and suitable for high-throughput screening. assayquant.com

Quantification: The inhibitory potency of this compound is typically quantified by determining its IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Assay Type | Principle | Measurement | Application |

|---|---|---|---|

| Malachite Green Assay | Colorimetric detection of inorganic phosphate (Pi). | Absorbance (Endpoint) | Quantifying activity of phosphatases, ATPases, etc. |

| PhosphoSens™ Assay | Chelation-enhanced fluorescence upon dephosphorylation of a peptide substrate. assayquant.com | Fluorescence (Continuous, Real-Time) | Studying enzyme kinetics and inhibitor interactions. assayquant.com |

PiPer Phosphate Assay | Enzyme-coupled reaction where Pi leads to the formation of a fluorescent product (resorufin). thermofisher.com | Fluorescence/Absorbance (Continuous) | Ultrasensitive detection of phosphate-producing enzymes. thermofisher.com |

Advanced Material Characterization Techniques for Nanoparticles

This compound can be used as a surface ligand to functionalize nanoparticles, imparting specific properties such as improved dispersion in organic solvents or creating a reactive surface. Characterizing these functionalized nanoparticles is crucial for understanding their properties and performance.

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic size and size distribution of the functionalized nanoparticles in a colloidal suspension. nih.gov This helps to assess their stability and degree of aggregation.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It is used to quantify the amount of phosphinate ligand attached to the nanoparticle surface by observing the mass loss corresponding to the decomposition of the organic ligand. nih.gov

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanoparticles, allowing for the determination of the core size, shape, and morphology. It can also help visualize the organic layer on the surface.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is used for elemental analysis, allowing for the precise quantification of the phosphorus-to-metal ratio, which helps determine the surface coverage of the phosphinate ligand. nih.govacs.org

NMR Spectroscopy: Solution or solid-state NMR can be used to confirm the presence and structure of the phosphinate ligand on the nanoparticle surface. nih.gov Signal broadening is often observed for ligands bound to a nanoparticle surface. nih.gov

| Technique | Property Measured | Information Gained |

|---|---|---|

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Particle size distribution, aggregation state, colloidal stability. nih.gov |

| Thermogravimetric Analysis (TGA) | Mass Loss vs. Temperature | Quantification of surface-bound ligand, thermal stability. nih.gov |

| Transmission Electron Microscopy (TEM) | Size, Shape, Morphology | Visualization of nanoparticle core and coating. |

| ICP-OES | Elemental Composition | Precise quantification of ligand surface density. nih.govacs.org |

Future Research Trajectories and Theoretical Underpinnings

Development of Novel Phosphinate Analogs with Tailored Reactivity

The synthesis of novel phosphinate analogs is a cornerstone of future research, aimed at creating molecules with precisely controlled electronic and steric properties. nih.govnih.gov The core idea is to move beyond simple phosphinates to develop compounds with enhanced stability, solubility, and specific reactivity for targeted applications. nih.govnih.gov Research efforts are focused on introducing diverse functional groups into the phosphinate structure, which can lead to new catalytic capabilities or improved performance as ligands in transition metal-catalyzed reactions. wikipedia.org The development of P-stereogenic compounds, where the phosphorus atom is a chiral center, is a particularly challenging yet promising area, offering potential for breakthroughs in asymmetric catalysis. nih.gov By modifying the organic moieties attached to the phosphorus atom, chemists can fine-tune the molecule's properties, paving the way for innovations in medicine, agriculture, and materials science. nih.govwikipedia.org

In-depth Exploration of Enzymatic Recognition and Catalytic Mechanisms

Phosphinates and the closely related phosphonates are recognized for their ability to mimic the transition states of reactions involving carboxylates and phosphates, making them potent enzyme inhibitors. sigmaaldrich.com Future research will delve deeper into the molecular interactions between phosphinate inhibitors and enzyme active sites. nih.govkuleuven.be High-resolution X-ray crystallography and advanced spectroscopic techniques will be employed to visualize these interactions, providing a clearer understanding of the binding modes and the structural basis for inhibition. kuleuven.be Such studies are crucial for the rational design of new therapeutic agents that can target specific enzymes with high selectivity and potency. sigmaaldrich.com Investigating the enzymatic pathways that metabolize natural phosphonates can also offer insights into C-P bond cleavage and formation, potentially inspiring new biocatalytic processes. rsc.org

Advancements in Bio-inspired and Functional Materials Science

The unique properties of phosphorus-containing compounds are being increasingly harnessed in the development of advanced materials. wikipedia.orgnih.gov Bio-inspired materials that mimic natural phosphorus-based structures, such as those found in cell membranes or bone, are a major focus. wikipedia.org These materials exhibit desirable properties like biocompatibility, non-fouling surfaces, and the ability to induce mineralization, making them suitable for biomedical devices and tissue engineering applications. wikipedia.orgresearchgate.net In the realm of functional materials, phosphinates are used to create metal-organic frameworks (MOFs) with tunable porosity and stability, which have potential applications in gas storage, separation, and catalysis. flameretardants-online.commdpi.comtcichemicals.com The ability of phosphinates to functionalize surfaces also opens up possibilities for creating new hybrid materials with tailored optical, electronic, or catalytic properties. specificpolymers.com

Computational Chemistry and Molecular Dynamics Simulations in Phosphinate Studies

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for studying organophosphorus compounds at the molecular level. organic-chemistry.org These methods allow researchers to predict the structures, properties, and reactivity of phosphinates, guiding synthetic efforts and helping to interpret experimental results. organic-chemistry.org Quantum mechanics (QM) calculations can elucidate reaction mechanisms, such as those involved in catalysis or enzyme inhibition. MD simulations are used to study the behavior of phosphinates in complex environments, such as in solution or at interfaces with biological molecules or materials. nih.govfree.fr As computational power increases, these in silico studies will play an even more critical role in accelerating the discovery and development of new phosphinate-based technologies. free.fr

Interdisciplinary Research Bridging Organic Chemistry, Biochemistry, and Materials Science

The future of phosphinate research lies in the convergence of multiple scientific disciplines. researchgate.netmpg.detandfonline.com Collaborations between organic chemists, who design and synthesize new phosphinate molecules, biochemists, who study their interactions with biological systems, and materials scientists, who incorporate them into new devices and materials, are essential for driving innovation. researchgate.netmpg.detandfonline.com This interdisciplinary approach allows for a holistic understanding of phosphinate chemistry, from fundamental principles to practical applications. researchgate.net By integrating knowledge and techniques from these different fields, researchers can address complex challenges in areas such as drug discovery, sustainable chemistry, and advanced materials, ensuring that the full potential of phosphinate compounds is realized. mpg.detandfonline.comorganic-chemistry.org

Q & A

Q. What are the standard synthetic methodologies for preparing phenyl di-nnn-pentylphosphinate, and how can reaction conditions be optimized?

Phenyl di--pentylphosphinate is typically synthesized via esterification of phenylphosphinic acid with -pentanol under acidic or catalytic conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst choice (e.g., -toluenesulfonic acid or metal catalysts). Optimization can employ Design of Experiments (DoE) frameworks, such as central composite design, to evaluate interactions between variables like molar ratios, reaction time, and catalyst loading . Post-synthesis, purity is assessed via P NMR (chemical shift range: δ 20–30 ppm) and GC-MS to confirm ester formation and detect byproducts.

Q. How can researchers analytically characterize phenyl di-nnn-pentylphosphinate to confirm structural integrity and purity?

Analytical workflows combine:

- Spectroscopy : H/C NMR for backbone verification and P NMR for phosphorus environment analysis.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or UHPLC coupled with evaporative light scattering (ELS) for non-UV-active compounds.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected : ~284.3 g/mol). Calibration against certified reference materials (e.g., phenylphosphinic acid derivatives) ensures accuracy .

Q. What safety protocols are critical when handling phenyl di-nnn-pentylphosphinate in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis or high-temperature steps to mitigate inhalation risks.

- Storage : Inert atmosphere (argon) storage at 4°C to prevent hydrolysis or oxidation. Safety data sheets (SDS) for analogous organophosphorus compounds (e.g., triphenyl phosphate) provide hazard benchmarks, including acute toxicity (H300/H310) and environmental disposal guidelines .

Advanced Research Questions

Q. How can enantiomeric purity of chiral phenyl di-nnn-pentylphosphinate derivatives be achieved and quantified?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or kinetic resolution via enzymatic methods. For quantification:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Correlate optical activity with enantiomeric excess (ee) using calibration curves from racemic mixtures. Recent studies on enantiomerically enriched phosphine oxides highlight the role of steric hindrance and solvent polarity in controlling stereoselectivity .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logPPP) of phenyl di-nnn-pentylphosphinate?

Discrepancies often arise from solvent polarity or measurement techniques. A systematic approach includes:

- Solubility Studies : Use shake-flask methods across solvents (water, DMSO, ethanol) at controlled temperatures (25°C ± 0.1°C).

- Computational Modeling : Apply Quantitative Structure-Property Relationship (QSPR) models to predict log and validate against experimental data . Cross-referencing databases like NIST Chemistry WebBook ensures alignment with standardized measurements .

Q. How can phenyl di-nnn-pentylphosphinate be applied in catalytic systems, and what mechanistic insights are critical for optimization?

Its phosphinate moiety acts as a ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings). Key considerations:

- Coordination Studies : P NMR titration with metal precursors (e.g., Pd(OAc)) to determine binding constants.

- Catalytic Activity Screening : Test substrate scope (aryl halides, boronic acids) under varying temperatures and base conditions (KCO, CsCO). Comparative studies with phenylphosphonic acid show lower acidity but enhanced stability in aqueous systems .

Q. What experimental designs are suitable for assessing the hydrolytic stability of phenyl di-nnn-pentylphosphinate under environmental conditions?

Accelerated degradation studies can simulate long-term stability:

- pH-Varied Hydrolysis : Expose the compound to buffers (pH 3–11) at 40°C and monitor degradation via LC-MS.

- Kinetic Analysis : Use pseudo-first-order models to calculate half-lives () and activation energy () via Arrhenius plots. Data from triphenyl phosphate hydrolysis (half-life >100 days at pH 7) serve as a benchmark for organophosphorus stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.